N-11H-dibenzo[b,e][1,4]dioxepin-2-ylpiperidine-1-sulfonamide
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Overview
Description
N-11H-dibenzo[b,e][1,4]dioxepin-2-ylpiperidine-1-sulfonamide is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-11H-dibenzo[b,e][1,4]dioxepin-2-ylpiperidine-1-sulfonamide typically involves multiple steps, starting with the preparation of the dibenzo[b,e][1,4]dioxepin core. This core can be synthesized through a series of condensation reactions involving appropriate aromatic precursors. The piperidine-1-sulfonamide moiety is then introduced through nucleophilic substitution reactions, often using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-11H-dibenzo[b,e][1,4]dioxepin-2-ylpiperidine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonamide groups to amines under specific conditions.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-11H-dibenzo[b,e][1,4]dioxepin-2-ylpiperidine-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-11H-dibenzo[b,e][1,4]dioxepin-2-ylpiperidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger downstream signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-methoxybenzamide
- N-11H-dibenzo[b,e][1,4]dioxepin-2-yl-2,6-difluorobenzamide
Uniqueness
N-11H-dibenzo[b,e][1,4]dioxepin-2-ylpiperidine-1-sulfonamide stands out due to its unique combination of the dibenzo[b,e][1,4]dioxepin core and the piperidine-1-sulfonamide moiety. This structural feature imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.
properties
Molecular Formula |
C18H20N2O4S |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-(6H-benzo[b][1,4]benzodioxepin-8-yl)piperidine-1-sulfonamide |
InChI |
InChI=1S/C18H20N2O4S/c21-25(22,20-10-4-1-5-11-20)19-15-8-9-16-14(12-15)13-23-17-6-2-3-7-18(17)24-16/h2-3,6-9,12,19H,1,4-5,10-11,13H2 |
InChI Key |
QSUQKFNDJFQIDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4OC3 |
Origin of Product |
United States |
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